molecular formula C14H20N2O4S B2851225 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide CAS No. 922115-03-5

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide

Cat. No. B2851225
CAS RN: 922115-03-5
M. Wt: 312.38
InChI Key: JSPCFZHALJYDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide” is a chemical compound with a complex structure. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . The compound also contains sulfonyl and methoxyacetamide groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The InChI code for the related compound 3,4-dihydro-2 (1H)-isoquinolinesulfonyl chloride is 1S/C9H10ClNO2S/c10-14 (12,13)11-6-5-8-3-1-2-4-9 (8)7-11/h1-4H,5-7H2 . This gives some insight into the structure of the compound.

Scientific Research Applications

Neurodegenerative Disease Research

THIQ analogs have been studied for their potential in treating neurodegenerative disorders. The compound could be used to develop new therapeutic agents that target neurodegenerative pathways, potentially offering treatment options for diseases like Alzheimer’s and Parkinson’s .

Infectious Disease Treatment

Research indicates that THIQ derivatives exhibit biological activities against various infective pathogens. This compound could be synthesized to create novel antibiotics or antiviral medications, contributing to the fight against resistant strains of bacteria and viruses .

Cancer Therapy

Isoquinoline derivatives have shown promise as inhibitors of enzymes like aldo-keto reductase AKR1C3, which are targets in breast and prostate cancer treatment. The compound could be developed into a highly potent and selective inhibitor, providing a new avenue for cancer treatment .

Synthetic Medicinal Chemistry

The compound’s core structure is valuable in synthetic medicinal chemistry for constructing new molecules with potential therapeutic effects. It can serve as a scaffold for developing new drugs with improved efficacy and safety profiles .

Pharmacological Studies

Due to its diverse biological activities, this compound can be used in pharmacological studies to understand the structural-activity relationship (SAR) and mechanism of action of THIQ analogs, which is crucial for drug design and discovery .

Chemical Reagent in Organic Synthesis

As a chemical reagent, this compound can be utilized in organic synthesis to create various intermediates and fine chemicals, which are essential in pharmaceutical research and development .

High-Throughput Screening

The compound can be used in high-throughput screening to identify novel bioactive molecules. Its structural features make it suitable for developing assays to discover new drugs with specific biological targets .

Enzyme Inhibition Studies

Isoquinoline sulfonamides, like the compound , can be used to study enzyme inhibition. This is particularly relevant for enzymes involved in metabolic pathways associated with diseases, providing insights into therapeutic target identification .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-11-14(17)15-7-9-21(18,19)16-8-6-12-4-2-3-5-13(12)10-16/h2-5H,6-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCFZHALJYDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide

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